Polydatin

Catalog No.
S539976
CAS No.
65914-17-2
M.F
C20H22O8
M. Wt
390.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polydatin

CAS Number

65914-17-2

Product Name

Polydatin

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C20H22O8

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h1-9,16-26H,10H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1

InChI Key

HSTZMXCBWJGKHG-CUYWLFDKSA-N

SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O

Solubility

Soluble in DMSO (20mg/mL)

Synonyms

3,4,5-trihydroxystilbene-3-beta-monoglucoside, 3,4,5-TSG, 3-hydroxy-5-(2-(4-hydroxyphenyl)ethenyl)phenyl-beta-D-glucoside, 5,4'-dihydroxystilbene-3-O-beta-D-Glcp, piceid, polydatin, polydatin, (E)-isomer, resveratrol 3-O-beta-D-glucoside, resveratrol-3-O-glucoside

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Description

The exact mass of the compound Polydatin is 390.1315 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO (20mg/mL). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]. However, this does not mean our product can be used or applied in the same or a similar way.

Polydatin is a glycoside, a type of molecule where a sugar (glucose in this case) is linked to another compound (resveratrol in this case) []. It is found naturally in various plants, including grapes, knotweed (Polygonum cuspidatum), and hops []. Scientific research into polydatin is ongoing, with a focus on its potential health benefits. Here's a breakdown of some key areas of investigation:

Antioxidant and Anti-inflammatory Properties

Studies suggest that polydatin exhibits antioxidant and anti-inflammatory activities. It may help scavenge free radicals, reducing oxidative stress in cells []. Additionally, research indicates polydatin's potential to modulate inflammatory pathways, offering promise for conditions like arthritis and inflammatory bowel disease [, ].

Potential Benefits for Cardiovascular Health

Some studies suggest polydatin may play a role in protecting cardiovascular health. Research has shown its ability to relax blood vessels, potentially reducing blood pressure []. Additionally, polydatin may help regulate blood sugar and lipid levels, both of which are crucial for cardiovascular health [].

Polydatin, also known as piceid, is a natural stilbenoid polyphenol and a glycoside form of resveratrol. Its chemical formula is C20_{20}H22_{22}O8_{8}, and it is primarily isolated from the root and rhizome of Polygonum cuspidatum (Japanese knotweed). Polydatin has been identified in various dietary sources, including grapes, peanuts, hops, red wines, and cocoa products . This compound is notable for its improved bioavailability compared to resveratrol, making it a subject of extensive pharmacological research due to its potential therapeutic effects.

Research suggests that polydatin might offer various health benefits, including antioxidant, anti-inflammatory, and liver-protective properties [, , ]. However, the exact mechanisms by which it exerts these effects are still being investigated.

One possibility is that, after conversion to resveratrol, polydatin activates certain signaling pathways in cells, leading to the observed effects [].

That are crucial for its biological activity. It can be hydrolyzed to release resveratrol, which is responsible for many of its beneficial effects. The glycosylation of resveratrol enhances its solubility and stability in aqueous environments, thus increasing its bioavailability . Additionally, polydatin exhibits antioxidant properties by scavenging reactive oxygen species and modulating various signaling pathways involved in inflammation and oxidative stress .

Polydatin demonstrates a wide range of biological activities, including:

  • Antioxidant Activity: It acts as a free radical scavenger, reducing oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase .
  • Anti-inflammatory Effects: Polydatin inhibits the expression of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathways .
  • Anticancer Properties: It has shown cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Neuroprotective Effects: Polydatin protects neuronal cells from oxidative damage and has been studied for its potential in treating neurodegenerative diseases .

Polydatin can be synthesized through several methods:

  • Natural Extraction: Isolation from Polygonum cuspidatum using methods like reflux extraction and high-performance liquid chromatography.
  • Biotechnological Production: Utilizing microbial fermentation processes to produce polydatin from precursor compounds .
  • Chemical Synthesis: Laboratory synthesis from resveratrol through glycosylation reactions involving glucosyl donors .

Polydatin has diverse applications in various fields:

  • Pharmaceuticals: Used for developing formulations targeting liver protection, anti-inflammatory therapies, and cancer treatments.
  • Nutraceuticals: Incorporated into dietary supplements for its health-promoting properties.
  • Cosmetics: Included in skincare products for its antioxidant benefits .

Research on polydatin's interactions with other compounds indicates significant potential in combination therapies. For instance:

  • Synergistic Effects: Polydatin has been shown to enhance the efficacy of other antioxidants when used together.
  • Drug Interactions: Studies are ongoing to evaluate how polydatin interacts with conventional medications, particularly those metabolized by the liver .

Polydatin shares structural similarities with several other compounds:

CompoundStructure TypeBioactivityUnique Features
ResveratrolStilbenoidAntioxidant, anti-inflammatoryLower bioavailability compared to polydatin
Cis-polydatinStilbenoidAntioxidant, less potent than trans-isomerIsomeric variation affects bioactivity
Trans-resveratrolStilbenoidAntioxidant, anticancerHigher potency but lower solubility
QuercetinFlavonoidAntioxidant, anti-inflammatoryDifferent structural framework
CurcuminDiarylheptanoidAnti-inflammatory, anticancerDistinct mechanism of action

Polydatin's unique glycosylated structure enhances its solubility and bioavailability compared to its parent compound resveratrol and other related compounds. This characteristic makes polydatin particularly valuable in therapeutic formulations aimed at maximizing health benefits while minimizing side effects .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

1.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

390.13146766 g/mol

Monoisotopic Mass

390.13146766 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Melting Point

130 - 140 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XM261C37CQ

Related CAS

27208-80-6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

65914-17-2
27208-80-6

Wikipedia

Piceid
Diiodohydroxypropane

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]

Dates

Modify: 2023-08-15
1: Chen G, Liu G, Cao D, Jin M, Guo D, Yuan X. Polydatin protects against acute myocardial infarction-induced cardiac damage by activation of Nrf2/HO-1 signaling. J Nat Med. 2018 Sep 6. doi: 10.1007/s11418-018-1241-7. [Epub ahead of print] PubMed PMID: 30191382.
2: Zeng H, Wang Y, Gu Y, Wang J, Zhang H, Gao H, Jin Q, Zhao L. Polydatin attenuates reactive oxygen species-induced airway remodeling by promoting Nrf2-mediated antioxidant signaling in asthma mouse model. Life Sci. 2018 Aug 6. pii: S0024-3205(18)30460-0. doi: 10.1016/j.lfs.2018.08.013. [Epub ahead of print] PubMed PMID: 30092299.
3: Li Y, Hu X, Sang J, Zhang Y, Zhang H, Lu F, Liu F. An acid-stable β-glucosidase from Aspergillus aculeatus: Gene expression, biochemical characterization and molecular dynamics simulation. Int J Biol Macromol. 2018 Jul 29;119:462-469. doi: 10.1016/j.ijbiomac.2018.07.165. [Epub ahead of print] PubMed PMID: 30063929.
4: Du KZ, Chen Y, Li J, Tang G, Tian F, He J, Chang Y. Quantification of eight active ingredients in crude and processed radix polygoni multiflori applying miniaturized matrix solid-phase dispersion microextraction followed by UHPLC. J Sep Sci. 2018 Sep;41(17):3486-3495. doi: 10.1002/jssc.201800342. Epub 2018 Aug 2. PubMed PMID: 30028075.
5: Martano M, Stiuso P, Facchiano A, De Maria S, Vanacore D, Restucci B, Rubini C, Caraglia M, Ravagnan G, Lo Muzio L. Aryl hydrocarbon receptor, a tumor grade associated marker of oral cancer, is directly downregulated by polydatin: A pilot study. Oncol Rep. 2018 Sep;40(3):1435-1442. doi: 10.3892/or.2018.6555. Epub 2018 Jul 10. PubMed PMID: 30015848.
6: Zhao XJ, Yu HW, Yang YZ, Wu WY, Chen TY, Jia KK, Kang LL, Jiao RQ, Kong LD. Polydatin prevents fructose-induced liver inflammation and lipid deposition through increasing miR-200a to regulate Keap1/Nrf2 pathway. Redox Biol. 2018 Sep;18:124-137. doi: 10.1016/j.redox.2018.07.002. Epub 2018 Jul 5. PubMed PMID: 30014902; PubMed Central PMCID: PMC6068203.
7: Di Benedetto A, Posa F, De Maria S, Ravagnan G, Ballini A, Porro C, Trotta T, Grano M, Muzio LL, Mori G. Polydatin, Natural Precursor of Resveratrol, Promotes Osteogenic Differentiation of Mesenchymal Stem Cells. Int J Med Sci. 2018 Jun 13;15(9):944-952. doi: 10.7150/ijms.24111. eCollection 2018. PubMed PMID: 30008608; PubMed Central PMCID: PMC6036093.
8: Yan J, Wang Y, Wu H, Sun Z, Tan S, Wang W, Gong L, Xia X, Li S. Development of a Method for Simultaneous Determination of Two Stilbenes and Four Anthraquinones from Polygonum Cuspidatum by RP-HPLC. J AOAC Int. 2018 Jul 13. doi: 10.5740/jaoacint.18-0097. [Epub ahead of print] PubMed PMID: 30005720.
9: Hu WH, Wang HY, Kong XP, Xiong QP, Poon KK, Xu L, Duan R, Chan GK, Dong TT, Tsim KW. Polydatin suppresses VEGF-induced angiogenesis through binding with VEGF and inhibiting its receptor signaling. FASEB J. 2018 Jul 10:fj201800750R. doi: 10.1096/fj.201800750R. [Epub ahead of print] PubMed PMID: 29989844.
10: Kamel KM, Gad AM, Mansour SM, Safar MM, Fawzy HM. Novel Anti-arthritic Mechanisms of Polydatin in Complete Freund's Adjuvant-Induced Arthritis in Rats: Involvement of IL-6, STAT-3, IL-17, and NF-кB. Inflammation. 2018 Oct;41(5):1974-1986. doi: 10.1007/s10753-018-0841-4. PubMed PMID: 29982962.
11: Chen L, Lv D, Chen X, Liu M, Wang D, Liu Y, Hong Z, Zhu Z, Hu X, Cao Y, Yang J, Chai Y. Biosensor-Based Active Ingredients Recognition System for Screening STAT3 Ligands from Medical Herbs. Anal Chem. 2018 Aug 7;90(15):8936-8945. doi: 10.1021/acs.analchem.8b01103. Epub 2018 Jul 10. PubMed PMID: 29953204.
12: Evcimen M, Aslan R, Gulay MS. Protective effects of polydatin and grape seed extract in rats exposed to cadmium. Drug Chem Toxicol. 2018 Jun 21:1-9. doi: 10.1080/01480545.2018.1480629. [Epub ahead of print] PubMed PMID: 29927664.
13: Hao J, Huang K, Chen C, Liang Y, Wang Y, Zhang X, Huang H. Polydatin Improves Glucose and Lipid Metabolisms in Insulin-Resistant HepG2 Cells through the AMPK Pathway. Biol Pharm Bull. 2018;41(6):891-898. doi: 10.1248/bpb.b17-01027. PubMed PMID: 29863077.
14: Thuan NH, Trung NT, Cuong NX, Van Cuong D, Van Quyen D, Malla S. Escherichia coli modular coculture system for resveratrol glucosides production. World J Microbiol Biotechnol. 2018 May 23;34(6):75. doi: 10.1007/s11274-018-2458-z. PubMed PMID: 29796765.
15: Ma Y, Ruan Y, Wang Y, Wu S. [Polydatin inhibits cell proliferation and expressions of inflammatory cytokines in THP-1 cells induced by ox-LDL via up-regulating SIRT1]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. 2018 Mar;34(3):193-198. Chinese. PubMed PMID: 29773098.
16: Mele L, Paino F, Papaccio F, Regad T, Boocock D, Stiuso P, Lombardi A, Liccardo D, Aquino G, Barbieri A, Arra C, Coveney C, La Noce M, Papaccio G, Caraglia M, Tirino V, Desiderio V. A new inhibitor of glucose-6-phosphate dehydrogenase blocks pentose phosphate pathway and suppresses malignant proliferation and metastasis in vivo. Cell Death Dis. 2018 May 1;9(5):572. doi: 10.1038/s41419-018-0635-5. PubMed PMID: 29760380; PubMed Central PMCID: PMC5951921.
17: Feng W, Yue C, Wusigale, Ni Y, Liang L. Preparation and characterization of emulsion-filled gel beads for the encapsulation and protection of resveratrol and α-tocopherol. Food Res Int. 2018 Jun;108:161-171. doi: 10.1016/j.foodres.2018.03.035. Epub 2018 Mar 13. PubMed PMID: 29735045.
18: Liu B, Li S, Sui X, Guo L, Liu X, Li H, Gao L, Cai S, Li Y, Wang T, Piao X. Root Extract of Polygonum cuspidatum Siebold & Zucc. Ameliorates DSS-Induced Ulcerative Colitis by Affecting NF-kappaB Signaling Pathway in a Mouse Model via Synergistic Effects of Polydatin, Resveratrol, and Emodin. Front Pharmacol. 2018 Apr 11;9:347. doi: 10.3389/fphar.2018.00347. eCollection 2018. PubMed PMID: 29695964; PubMed Central PMCID: PMC5904535.
19: Yu L, Li Z, Dong X, Xue X, Liu Y, Xu S, Zhang J, Han J, Yang Y, Wang H. Polydatin Protects Diabetic Heart against Ischemia-Reperfusion Injury via Notch1/Hes1-Mediated Activation of Pten/Akt Signaling. Oxid Med Cell Longev. 2018 Feb 13;2018:2750695. doi: 10.1155/2018/2750695. eCollection 2018. PubMed PMID: 29636838; PubMed Central PMCID: PMC5831600.
20: Fan B, Dong W, Chen T, Chu J, He B. Switching glycosyltransferase UGT(BL)1 regioselectivity toward polydatin synthesis using a semi-rational design. Org Biomol Chem. 2018 Apr 4;16(14):2464-2469. doi: 10.1039/C8OB00376A. PubMed PMID: 29561022.

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